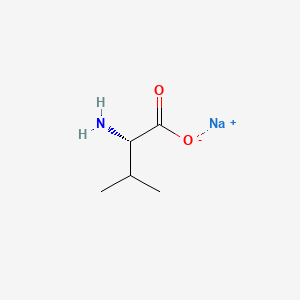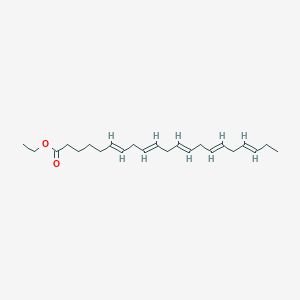
Methyl 2-(aminomethyl)-2-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester is an organic compound with a complex structure that includes a pentenoic acid backbone, an aminomethyl group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester typically involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The aminomethyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentenoic acid, 2-methyl-, heptadecyl ester
- 4-Pentenoic acid, 2-methyl-, 4-methyl-2-pentyl ester
- 2-Pentenoic acid, 4-methyl-, methyl ester
Uniqueness
4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester is unique due to the presence of both an aminomethyl group and a methyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl 2-(aminomethyl)-2-methylpent-4-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-8(2,6-9)7(10)11-3/h4H,1,5-6,9H2,2-3H3 |
InChI-Schlüssel |
GFOCRGQNLXRFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)(CN)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine,[8-14C]](/img/structure/B13816584.png)


![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)


![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)


![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)

